2,7-Diacetyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diacetyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry and materials science due to its wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diacetyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another method includes the use of selenium dioxide in dioxane to oxidize the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine to the corresponding aldehyde, followed by hydrolysis with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,7-Diacetyl-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of the 7-methyl group to an aldehyde using selenium dioxide is a notable reaction .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include selenium dioxide for oxidation, hydrochloric acid for hydrolysis, and various aldehydes and amines for condensation reactions .
Major Products
The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde and other difunctionalized naphthyridines .
Scientific Research Applications
2,7-Diacetyl-1,8-naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Diacetyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Diacetyl-1,8-naphthyridine include:
- 2,7-Dimethyl-1,8-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
- 2-amino-1,8-naphthyridine-7-carboxaldehyde
Uniqueness
For example, the acetyl groups at positions 2 and 7 can participate in specific chemical reactions that other naphthyridines might not undergo .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(7-acetyl-1,8-naphthyridin-2-yl)ethanone |
InChI |
InChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3 |
InChI Key |
QYPPJTQFKVCGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=CC(=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.